



Application Notes and Protocols: Manganese Tripeptide-1 in 3D Skin Models

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Compound of Interest		
Compound Name:	Manganese tripeptide-1	
Cat. No.:	B12377424	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese Tripeptide-1 is a synthetic peptide complexed with manganese, an essential trace element. In cosmetics, it is categorized as a carrier peptide, designed to deliver manganese to the skin.[1] Manganese plays a crucial role in various enzymatic processes, including antioxidant defense through its role in superoxide dismutase (SOD), and in the synthesis of extracellular matrix (ECM) proteins like collagen.[2] These properties make Manganese Tripeptide-1 a compelling ingredient for anti-aging and skin-correcting formulations, with clinical studies suggesting its efficacy in reducing hyperpigmentation and improving the appearance of photodamaged skin.[1][3]

Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant in vitro platform for evaluating the efficacy and mechanism of action of cosmetic and dermatological ingredients.[4][5] These models mimic the complex structure and cellular interactions of human skin, providing a valuable tool for preclinical assessment.[4][5]

These application notes provide detailed protocols for assessing the efficacy of **Manganese Tripeptide-1** in 3D skin models, focusing on its antioxidant, collagen-boosting, and antipigmentation properties.



Data Presentation

Table 1: Antioxidant Efficacy of **Manganese Tripeptide-1** in a Reconstructed Human Epidermis (RHE) Model Exposed to UV Radiation

Treatment Group	Superoxide Dismutase (SOD2) Activity (% of Control)	Malondialdehyde (MDA) Levels (nmol/mg protein)
Untreated Control	100 ± 5.2	1.5 ± 0.2
UV-Exposed Control	65 ± 4.8	4.8 ± 0.5
UV + Manganese Tripeptide-1 (0.1%)	85 ± 6.1	2.8 ± 0.3
UV + Manganese Tripeptide-1 (0.5%)	110 ± 7.3	1.9 ± 0.2

Table 2: Effect of **Manganese Tripeptide-1** on Extracellular Matrix Components in a Full-Thickness Skin Model

Treatment Group	Collagen Type I Synthesis (% of Control)	Elastin Synthesis (% of Control)	MMP-1 Expression (% of UV Control)
Untreated Control	100 ± 8.5	100 ± 7.9	N/A
UV-Exposed Control	55 ± 6.2	60 ± 5.5	100 ± 9.1
UV + Manganese Tripeptide-1 (0.1%)	75 ± 7.1	78 ± 6.8	70 ± 6.5
UV + Manganese Tripeptide-1 (0.5%)	95 ± 8.9	92 ± 8.1	45 ± 5.3

Table 3: Anti-Pigmentation Effect of **Manganese Tripeptide-1** in a 3D Pigmented Epidermis Model



Treatment Group	Melanin Content (% of Control)	Tyrosinase Activity (% of Control)
Untreated Control	100 ± 9.8	100 ± 8.7
α-MSH Stimulated Control	180 ± 12.5	175 ± 11.9
α-MSH + Manganese Tripeptide-1 (0.1%)	145 ± 10.2	130 ± 9.5
α-MSH + Manganese Tripeptide-1 (0.5%)	115 ± 8.9	110 ± 7.8

Experimental Protocols

Protocol 1: Assessment of Antioxidant Activity in a Reconstructed Human Epidermis (RHE) Model

Objective: To evaluate the protective effect of **Manganese Tripeptide-1** against UV-induced oxidative stress in a 3D skin model.

Materials:

- Reconstructed Human Epidermis (RHE) tissue models (e.g., EpiDerm[™], SkinEthic[™] RHE)
- Manganese Tripeptide-1 solution (sterile, various concentrations)
- Phosphate-buffered saline (PBS)
- UVA/UVB light source
- Assay kits for Superoxide Dismutase (SOD) activity and Malondialdehyde (MDA) levels
- Tissue homogenization buffer
- Protein assay kit (e.g., BCA)

Methodology:



- Tissue Culture and Treatment:
 - Culture RHE tissues at the air-liquid interface according to the manufacturer's instructions.
 - Topically apply Manganese Tripeptide-1 solution (e.g., 0.1% and 0.5% in a suitable vehicle) or vehicle control to the RHE surface for 24 hours prior to UV exposure.
- UVB Irradiation:
 - Wash the RHE tissues with PBS to remove excess formulation.
 - Expose the tissues to a sub-lethal dose of UVB radiation (e.g., 100 mJ/cm²).
- Post-Irradiation Incubation:
 - Incubate the tissues for 24 hours post-irradiation.
- Tissue Lysis and Analysis:
 - Harvest the RHE tissues and homogenize them in lysis buffer.
 - Determine the total protein concentration of the lysates.
 - Measure SOD activity and MDA levels using commercially available kits, normalizing the results to the total protein content.

Protocol 2: Evaluation of Extracellular Matrix Synthesis and Protection in a Full-Thickness Skin Model

Objective: To determine the effect of **Manganese Tripeptide-1** on collagen and elastin synthesis and its ability to inhibit matrix metalloproteinase-1 (MMP-1) expression in a UV-irradiated full-thickness skin model.

Materials:

- Full-thickness skin models (containing both epidermal and dermal layers)
- Manganese Tripeptide-1 solution



- UVA/UVB light source
- ELISA kits for Collagen Type I and Elastin
- RT-qPCR reagents for MMP-1 gene expression analysis
- Tissue homogenization and RNA extraction reagents

Methodology:

- Tissue Culture and Treatment:
 - Culture full-thickness skin models as per the supplier's protocol.
 - Treat the models topically with Manganese Tripeptide-1 (e.g., 0.1% and 0.5%) for 48 hours.
- UVA Irradiation:
 - Expose the models to UVA radiation (e.g., 5 J/cm²) to induce photoaging.
- Post-Irradiation Incubation:
 - Continue incubation for another 48 hours.
- Analysis of ECM Components:
 - Homogenize the dermal equivalent of the skin models.
 - Quantify the levels of Collagen Type I and Elastin using ELISA kits.
- MMP-1 Gene Expression Analysis:
 - Extract total RNA from the epidermal layer.
 - Perform RT-qPCR to determine the relative expression of the MMP-1 gene, using a suitable housekeeping gene for normalization.



Protocol 3: Assessment of Anti-Pigmentation Effects in a 3D Pigmented Epidermis Model

Objective: To assess the ability of **Manganese Tripeptide-1** to reduce melanin production and inhibit tyrosinase activity in a pigmented epidermis model.

Materials:

- 3D pigmented epidermis models (containing keratinocytes and melanocytes)
- Manganese Tripeptide-1 solution
- α-Melanocyte-stimulating hormone (α-MSH)
- Solubilization buffer (e.g., NaOH)
- Tyrosinase activity assay kit
- Spectrophotometer

Methodology:

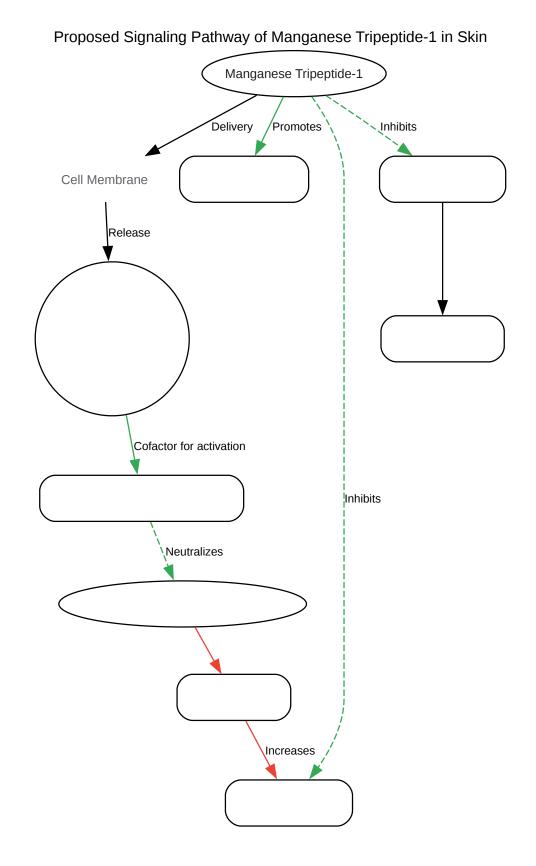
- Tissue Culture and Stimulation:
 - Culture the pigmented epidermis models according to the manufacturer's guidelines.
 - Induce melanogenesis by adding α -MSH to the culture medium.
 - Concurrently, treat the models with Manganese Tripeptide-1 (e.g., 0.1% and 0.5%) in the culture medium.
- Incubation:
 - o Incubate the models for 7-10 days, changing the medium with fresh α-MSH and Manganese Tripeptide-1 every 2-3 days.
- Melanin Content Measurement:



- Harvest the tissues and solubilize the melanin by incubating in NaOH at an elevated temperature.
- Measure the absorbance of the solubilized melanin at 475 nm and compare it to a standard curve of synthetic melanin.
- Tyrosinase Activity Assay:
 - Prepare lysates from the tissues.
 - Measure the tyrosinase activity in the lysates using a commercially available kit.

Mandatory Visualizations

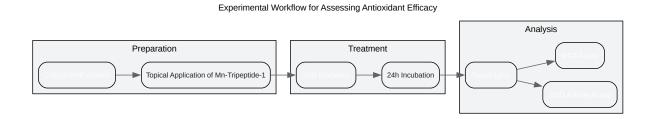




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Caption: Proposed mechanism of Manganese Tripeptide-1 in skin cells.

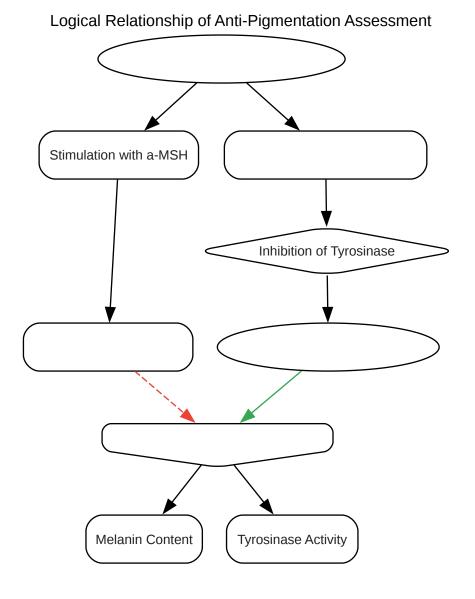




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Caption: Workflow for antioxidant testing in 3D skin models.





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Caption: Logic of the anti-pigmentation evaluation process.

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